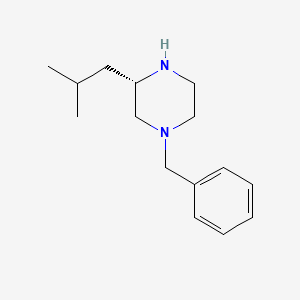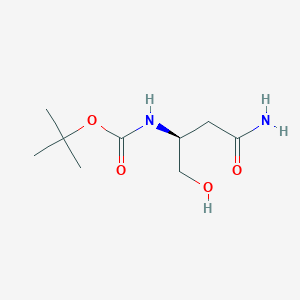
5-Brom-1-methylisoindolin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methylisoindoline hydrochloride (5-BMIHCl) is a synthetic compound used in scientific research. It has a wide variety of applications, ranging from organic synthesis to biochemical and physiological studies. 5-BMIHCl can be synthesized in a variety of ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-Brom-1-methylisoindolin-hydrochlorid: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Es wird zur Synthese verschiedener Indol-Derivate verwendet, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Der Indol-Rest ist eine häufige Struktur, die in vielen synthetischen Medikamenten vorkommt, und Modifikationen dieser Kernstruktur können zur Entwicklung neuer therapeutischer Wirkstoffe führen.
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung als Vorläufer für die Synthese komplexer organischer Moleküle verwendet werden, die bei der Herstellung neuartiger Materialien eingesetzt werden. Diese Materialien können spezifische Anwendungen in der Elektronik, Photonik oder als fortschrittliche Polymere mit einzigartigen Eigenschaften haben .
Umweltwissenschaften
Die Rolle von This compound in der Umweltwissenschaft ist nicht direkt belegt, aber seine Derivate könnten auf ihre potenzielle Verwendung in Umweltbehebungsprozessen untersucht werden, wie z. B. der Abbau von Schadstoffen oder die Synthese umweltfreundlicher Materialien .
Pharmakologie
Pharmakologisch dient die Verbindung als Baustein für die Entwicklung von Medikamenten mit potenziellen Anwendungen bei der Behandlung verschiedener Krankheiten. Sein Indol-Kern ist in der Wirkstoffentwicklung von Bedeutung, da er mit einer Vielzahl von biologischen Zielen interagieren kann und so zu unterschiedlichen pharmakologischen Wirkungen führt .
Biotechnologie
In der Biotechnologie kann This compound bei der Konstruktion von Sonden oder als molekulares Gerüst für die Entwicklung bioaktiver Verbindungen verwendet werden. Seine Derivate können in Assays und Forschungsarbeiten eingesetzt werden, die sich auf biologische Systeme und Prozesse konzentrieren .
Analytische Methoden
Diese Verbindung ist auch in der analytischen Chemie wichtig, wo sie als Standard- oder Referenzverbindung in der chromatographischen Analyse und anderen analytischen Techniken verwendet werden kann, um Substanzen zu identifizieren oder zu quantifizieren .
Industrielle Prozesse
Obwohl spezifische industrielle Anwendungen von This compound nicht gut dokumentiert sind, deutet seine Rolle als Zwischenprodukt bei der Synthese verschiedener Indol-Derivate auf seine Nützlichkeit in großtechnischen chemischen Produktionsprozessen hin, möglicherweise in der Herstellung von Pharmazeutika oder Spezialchemikalien .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Bromo-1-methylisoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 5-Bromo-1-methylisoindoline hydrochloride to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of 5-Bromo-1-methylisoindoline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Bromo-1-methylisoindoline hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methylisoindoline hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of these targets . For instance, the binding of 5-Bromo-1-methylisoindoline hydrochloride to an enzyme’s active site can inhibit its activity, thereby affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-1-methylisoindoline hydrochloride can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, 5-Bromo-1-methylisoindoline hydrochloride may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methylisoindoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its effects .
Metabolic Pathways
5-Bromo-1-methylisoindoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of various metabolites in the body. Additionally, 5-Bromo-1-methylisoindoline hydrochloride may influence the activity of cofactors that are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-1-methylisoindoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methylisoindoline hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJGRVECRRQTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593409 |
Source


|
| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-18-4 |
Source


|
| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
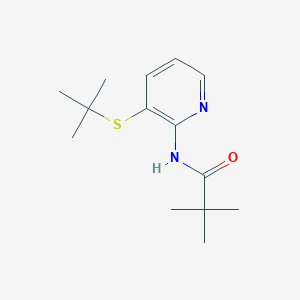
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

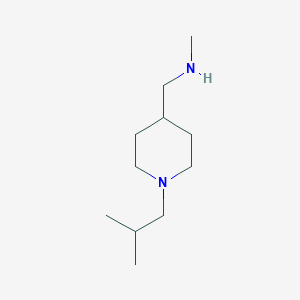
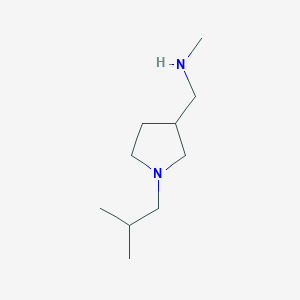
![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)
![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)
